molecular formula C13H13N3 B1512377 Varenicline-d4 CAS No. 2183239-01-0

Varenicline-d4

Cat. No.: B1512377
CAS No.: 2183239-01-0
M. Wt: 215.29 g/mol
InChI Key: JQSHBVHOMNKWFT-KXGHAPEVSA-N
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Description

Varenicline-d4: is a deuterium-labeled analog of varenicline, a medication primarily used to aid smoking cessation. The compound is characterized by the replacement of four hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often employed in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, varenicline .

Mechanism of Action

Target of Action

Varenicline-d4, also known as 13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene or 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, primarily targets the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .

Mode of Action

This compound is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . It competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms .

Biochemical Pathways

This compound affects the cholinergic anti-inflammatory pathway . It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukins (IL-1, IL-6, and IL-8), and platelet-activating factor (PAF) from immune cells . This reduction in cytokine levels is achieved by activating alpha7 nicotinic acetylcholine receptors within the cholinergic anti-inflammatory pathway .

Pharmacokinetics

This compound exhibits linear pharmacokinetics following single- and multiple-dose administration . After oral administration, it is almost completely absorbed, and its bioavailability is high . The maximum plasma drug concentrations typically occur within 3–4 hours after dosing . This compound is almost exclusively excreted unchanged in urine, primarily through renal glomerular filtration .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via alpha7 nicotinic acetylcholine receptors . It also decreases LPS-induced cell proliferation and migration .

Action Environment

Environmental factors such as the presence of nicotine can influence the action of this compound. As a partial agonist, this compound can still bind to the alpha-4 beta-2 receptor in the presence of nicotine, reducing the effect of nicotine on the receptor . Additionally, factors such as renal function can affect the pharmacokinetics of this compound, influencing its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Varenicline-d4 plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a full agonist at α7 subunit-containing neuronal nicotinic acetylcholine receptors and a partial agonist at α4β2 subunit-containing receptors . These interactions are crucial for its function in modulating neurotransmitter release and reducing nicotine cravings. The binding of this compound to these receptors leads to partial activation, which helps in reducing withdrawal symptoms and cravings associated with nicotine addiction.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It affects cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors. This modulation leads to changes in neurotransmitter release, which can impact gene expression and cellular metabolism . The compound’s interaction with α4β2 and α7 receptors helps in reducing nicotine-induced upregulation of these receptors, thereby aiding in smoking cessation . Additionally, this compound’s effects on intracellular pH homeostasis and its trapping in acidic compartments further influence its cellular activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors. As a partial agonist at α4β2 receptors and a full agonist at α7 receptors, this compound partially activates these receptors while displacing nicotine from its binding sites . This partial activation results in reduced dopamine release compared to nicotine, which helps in mitigating the rewarding effects of smoking . The compound’s ability to modulate dopaminergic function is a key aspect of its mechanism of action in smoking cessation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that this compound can reduce nicotine-induced upregulation of nicotinic receptors over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained receptor modulation and reduced nicotine cravings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and neuropsychiatric symptoms . The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound undergoes minimal metabolism, with the majority of the compound being excreted unchanged in the urine . The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion via the organic cation transporter . The deuterium labeling in this compound allows for precise tracking of its metabolic pathways using mass spectrometry, providing valuable insights into its pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by its binding to nicotinic receptors, leading to its accumulation in neuronal tissues where these receptors are highly expressed .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and acidic vesicles . The compound’s trapping in acidic compartments is a key aspect of its subcellular localization, affecting its activity and function . This localization is influenced by the presence of targeting signals and post-translational modifications that direct this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of varenicline-d4 involves the incorporation of deuterium into the molecular structure of varenicline. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions: Varenicline-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Varenicline-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Varenicline-d4: Varenicline-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug research and development .

Properties

IUPAC Name

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHBVHOMNKWFT-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?

A1: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].

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